m-PEG8-Mal

Catalog No.
S536218
CAS No.
1334169-90-2
M.F
C24H42N2O11
M. Wt
534.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG8-Mal

CAS Number

1334169-90-2

Product Name

m-PEG8-Mal

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

Molecular Formula

C24H42N2O11

Molecular Weight

534.6

InChI

InChI=1S/C24H42N2O11/c1-30-8-9-32-12-13-34-16-17-36-20-21-37-19-18-35-15-14-33-11-10-31-7-5-25-22(27)4-6-26-23(28)2-3-24(26)29/h2-3H,4-21H2,1H3,(H,25,27)

InChI Key

DYKKRMSENAYADQ-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Solubility

Soluble in DMSO

Synonyms

m-PEG8-Mal

Description

The exact mass of the compound m-PEG8-Mal is 534.2789 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-PEG8-Mal as a PROTAC linker

PROTACs are bifunctional molecules containing three key domains:

  • Target protein binding moiety: This domain binds specifically to the protein targeted for degradation.
  • Linker: This connects the targeting moiety to the degradation tag. m-PEG8-Mal falls under this category.
  • E3 ubiquitin ligase recruiter: This domain binds to E3 ubiquitin ligases, which are cellular enzymes responsible for tagging proteins for degradation.

m-PEG8-Mal acts as a linker molecule due to the presence of two functional groups:

  • Methoxy poly(ethylene glycol) (mPEG) moiety: This provides several advantages, including increased water solubility, improved pharmacokinetics, and reduced immunogenicity of the PROTAC molecule [].
  • Maleimide group: This group reacts readily with thiol groups on cysteine residues in proteins, enabling the conjugation of m-PEG8-Mal to the targeting moiety [].

m-Polyethylene glycol 8 maleimide, commonly referred to as m-PEG8-Mal, is a chemical compound that features a polyethylene glycol (PEG) backbone with a maleimide functional group. The molecular formula for m-PEG8-Mal is C64H119N2O19PC_{64}H_{119}N_2O_{19}P . This compound is designed to enhance solubility in aqueous environments due to the hydrophilic nature of the PEG moiety while providing reactive sites for conjugation through the maleimide group. The maleimide group is known for its ability to form stable covalent bonds with thiol groups, making m-PEG8-Mal particularly useful in bioconjugation applications.

m-PEG8-Mal doesn't have a direct mechanism of action but serves as a linker molecule. It facilitates the conjugation of other molecules (drugs, targeting moieties) to biomolecules (proteins, antibodies) through its reactive groups []. The PEG spacer improves the resulting conjugate's water solubility and pharmacokinetic properties.

  • Limited data exists on the specific hazards of m-PEG8-Mal. However, as a general guideline for research chemicals:
    • Wear appropriate personal protective equipment (PPE) when handling.
    • Follow proper laboratory safety procedures.
    • Consider potential hazards associated with the functional groups (maleimide: skin irritant, potential allergen).

The primary chemical reaction involving m-PEG8-Mal is its interaction with thiol groups, which occurs under mildly basic conditions (pH 6.5 to 7.5). This reaction results in the formation of a stable thioether bond, allowing for the covalent attachment of proteins or other biomolecules containing thiol groups . The specificity of this reaction makes m-PEG8-Mal a valuable tool in the synthesis of antibody-drug conjugates and other bioconjugates.

m-PEG8-Mal exhibits significant biological activity due to its ability to facilitate the delivery of therapeutic agents. By linking drugs to proteins or antibodies through the maleimide-thiol reaction, researchers can improve the pharmacokinetics and therapeutic efficacy of these agents. The PEG component also contributes to reduced immunogenicity and enhanced circulation time in biological systems . This compound is particularly relevant in the development of targeted therapies, such as PROTACs (proteolysis-targeting chimeras), which utilize m-PEG8-Mal as a linker for effective drug delivery .

The synthesis of m-PEG8-Mal typically involves several steps:

  • Preparation of PEG Backbone: The polyethylene glycol backbone is synthesized through polymerization processes.
  • Functionalization with Maleimide: The maleimide group is introduced to the PEG backbone via a coupling reaction, often using reactive intermediates or activating agents.
  • Purification: The resulting product is purified using techniques such as precipitation or chromatography to ensure high purity suitable for research applications .

These methods can vary based on desired purity levels and specific applications.

m-PEG8-Mal has a wide range of applications in biochemistry and medicinal chemistry, including:

  • Bioconjugation: It is extensively used in the development of antibody-drug conjugates and other bioconjugates.
  • Targeted Drug Delivery: Enhances the delivery of therapeutics by linking them to targeting moieties.
  • PROTAC Development: Serves as a linker in the synthesis of PROTACs, facilitating targeted protein degradation .
  • Diagnostic

Interaction studies involving m-PEG8-Mal focus on its reactivity with thiol-containing biomolecules. These studies assess:

  • Kinetics of Reaction: Understanding how quickly m-PEG8-Mal reacts with thiols under various conditions.
  • Stability of Conjugates: Evaluating the stability and effectiveness of conjugates formed with m-PEG8-Mal over time.
  • Biological Efficacy: Analyzing how well drug conjugates perform in biological systems compared to unconjugated drugs .

Several compounds share structural similarities with m-PEG8-Mal, each offering unique properties and functionalities:

Compound NameFunctional GroupsUnique Features
Polyethylene glycol 8 NHS esterMaleimide, NHS esterDual reactivity allows for versatile conjugation strategies
Mal-Polyethylene glycol 8 acidMaleimide, carboxylic acidCan form amide bonds with amines; useful for different types of linkages
Mal-Polyethylene glycol 4MaleimideShorter PEG chain may affect solubility and reactivity

The uniqueness of m-PEG8-Mal lies in its optimal balance between hydrophilicity and reactivity, making it particularly suitable for applications requiring stable covalent bonding with thiol-containing biomolecules while maintaining solubility in aqueous environments.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.4

Exact Mass

534.2789

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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